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molecular formula C7H11Cl2FN2 B581231 (2-Fluorobenzyl)hydrazine dihydrochloride CAS No. 1349715-77-0

(2-Fluorobenzyl)hydrazine dihydrochloride

Cat. No. B581231
M. Wt: 213.077
InChI Key: JXGBATVWHGJBEX-UHFFFAOYSA-N
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Patent
US08431695B2

Procedure details

Aqueous hydrochloric acid (3 M, 60.64 mL, 181.92 mmol)I was added to a solution of tert-butyl 1-(2-fluorobenzyl)-2-isopropylidenehydrazinecarboxylate (17 g, 60.64 mmol) in THF (100 mL) and the mixture was heated at reflux for 3 h and concentrated. The residue was taken up in toluene and concentrated, then ether was added to the residue and the suspension was stirred for 30 min and filtered. The filter cake (12.2 g, 94%) was washed with ether and dried on the high vacuum pump. LC-MS [M-2HCl]=141.0, RT=0.25 min.
Quantity
60.64 mL
Type
reactant
Reaction Step One
Name
tert-butyl 1-(2-fluorobenzyl)-2-isopropylidenehydrazinecarboxylate
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[F:2][C:3]1[CH:21]=[CH:20][CH:19]=[CH:18][C:4]=1[CH2:5][N:6](C(OC(C)(C)C)=O)[N:7]=C(C)C>C1COCC1>[ClH:1].[ClH:1].[F:2][C:3]1[CH:21]=[CH:20][CH:19]=[CH:18][C:4]=1[CH2:5][NH:6][NH2:7] |f:3.4.5|

Inputs

Step One
Name
Quantity
60.64 mL
Type
reactant
Smiles
Cl
Name
tert-butyl 1-(2-fluorobenzyl)-2-isopropylidenehydrazinecarboxylate
Quantity
17 g
Type
reactant
Smiles
FC1=C(CN(N=C(C)C)C(=O)OC(C)(C)C)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
ether was added to the residue
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake (12.2 g, 94%) was washed with ether
CUSTOM
Type
CUSTOM
Details
dried on the high vacuum pump

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
Cl.Cl.FC1=C(CNN)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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